L-Threonyl-L-seryl-L-tyrosine
Description
L-Threonyl-L-seryl-L-tyrosine is a tripeptide composed of L-threonine, L-serine, and L-tyrosine linked via peptide bonds. For example, a structurally similar tripeptide, L-lysyl-L-threonyl-L-tyrosine, has the molecular formula C₁₉H₃₀N₄O₆ and a molecular weight of 410.46 g/mol . By analogy, this compound likely has a molecular formula of C₁₆H₂₃N₃O₇ (calculated by summing constituent amino acids and subtracting water molecules from peptide bonds).
Properties
CAS No. |
133706-66-8 |
|---|---|
Molecular Formula |
C16H23N3O7 |
Molecular Weight |
369.37 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H23N3O7/c1-8(21)13(17)15(24)19-12(7-20)14(23)18-11(16(25)26)6-9-2-4-10(22)5-3-9/h2-5,8,11-13,20-22H,6-7,17H2,1H3,(H,18,23)(H,19,24)(H,25,26)/t8-,11+,12+,13+/m1/s1 |
InChI Key |
HUPLKEHTTQBXSC-YJRXYDGGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-seryl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-seryl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents, such as alkylating agents or acylating agents, can be employed depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, which can affect the peptide’s structural and functional properties.
Scientific Research Applications
L-Threonyl-L-seryl-L-tyrosine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Threonyl-L-seryl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular processes such as signal transduction, protein synthesis, and metabolic regulation. The presence of tyrosine allows for phosphorylation, which is a key post-translational modification involved in many signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares L-Threonyl-L-seryl-L-tyrosine with structurally or functionally related peptides and derivatives:
Physicochemical Properties
- Solubility : Smaller peptides like Glycyl-L-tyrosine are water-soluble due to polar side chains , while larger peptides (e.g., N-Acetyl-L-seryl-L-tyrosyl-...) may require organic solvents .
- Stability : Tyrosine-containing peptides are prone to oxidation at high pH or under UV light . This compound’s stability likely depends on its hydroxyl-rich structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
